molecular formula C9H17N B1360272 N,N-Dipropyl-2-propyn-1-amine CAS No. 6323-79-1

N,N-Dipropyl-2-propyn-1-amine

Cat. No.: B1360272
CAS No.: 6323-79-1
M. Wt: 139.24 g/mol
InChI Key: ATTMKPWGJILFFV-UHFFFAOYSA-N
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Description

N,N-Dipropyl-2-propyn-1-amine is a tertiary amine characterized by two propyl groups attached to the nitrogen atom and a propargyl (2-propyn-1-yl) substituent. The propargyl group introduces a terminal alkyne functionality, which is highly reactive in click chemistry and cross-coupling reactions.

Properties

IUPAC Name

N-propyl-N-prop-2-ynylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-4-7-10(8-5-2)9-6-3/h1H,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTMKPWGJILFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212610
Record name N,N-Dipropyl-2-propyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6323-79-1
Record name N,N-Dipropyl-2-propyn-1-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6323-79-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34156
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dipropyl-2-propyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Dipropyl-2-propyn-1-amine, a compound with the molecular formula C9_9H17_{17}N, has garnered attention in various fields due to its unique biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C9_9H17_{17}N
  • Molecular Weight : 143.25 g/mol
  • CAS Number : 102-69-2
  • Other Names : Tri-n-propylamine, Tripropylamine

Biological Activity Overview

This compound exhibits a range of biological activities, primarily as a result of its structural characteristics. The compound is noted for its potential effects in:

  • Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is highlighted in studies evaluating minimum inhibitory concentrations (MIC) against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in cellular metabolism and proliferation, leading to altered cellular responses.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence ROS levels within cells, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

A study conducted by researchers evaluated the antibacterial effects of this compound against multiple bacterial strains. The results are summarized in the following table:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus50100
Escherichia coli75150
Pseudomonas aeruginosa100200

These findings indicate that this compound exhibits varying degrees of antibacterial activity, with Staphylococcus aureus being the most susceptible.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance:

  • Cell Line Tested : MCF-7 (breast cancer)
    • IC50_{50} : 30 µM after 48 hours of treatment.

These results suggest a potential role for this compound as an anticancer agent, warranting further investigation into its efficacy and mechanism of action.

Comparison with Similar Compounds

N,N-Di(2-propynyl)-N-methylamine (N-Methyldipropargylamine)

  • Structure : Features two propargyl groups and a methyl group on the nitrogen (vs. two propyl groups in the target compound).
  • Molecular Formula : C7H9N (inferred from ).
  • Key Differences :
    • Reduced steric bulk due to methyl vs. propyl substituents.
    • Higher reactivity in alkyne-specific reactions (e.g., Huisgen cycloaddition) but lower lipophilicity compared to dipropyl derivatives.
  • Applications: Potential use in polymer chemistry or as a ligand in catalysis.

N,N-Dipropyl-2-chloroethylamine

  • Structure : Contains two propyl groups and a chloroethyl substituent ( ).
  • Molecular Formula : C8H18ClN.
  • Key Differences :
    • Chloroethyl group introduces a polar, electrophilic site, making it a precursor for nucleophilic substitution reactions.
    • Lower thermal stability compared to the propargyl analog due to the labile C-Cl bond.
  • Safety: Likely classified as hazardous (similar to 2-(N,N-Diisopropylamino)ethyl chloride hydrochloride in ), requiring precautions for skin/eye contact.

Diallylamine (N,N-Di(2-propenyl)amine)

  • Structure : Two allyl (2-propenyl) groups attached to nitrogen (CAS 124-02-7; ).
  • Molecular Formula : C6H11N; Molar Mass: 97.16 g/mol.
  • Key Differences :
    • Allyl groups provide conjugated double bonds, enabling polymerization (e.g., in polyelectrolytes).
    • Lower density (0.787 g/mL at 25°C ) compared to bulkier dipropyl-propargyl analogs.
  • Applications : Widely used in synthesizing ion-exchange resins and adhesives.

N,N-Diisopropylaniline

  • Structure : Aromatic amine with two isopropyl groups (CAS 4107-98-6; ).
  • Molecular Formula : C12H19N; Molecular Weight: 177.29 g/mol.
  • Key Differences: Aromatic ring enhances stability but reduces nucleophilicity compared to aliphatic amines.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
N,N-Dipropyl-2-propyn-1-amine C9H17N (inferred) ~139.24 Propargyl, dipropyl Alkyne-based click chemistry Pharmaceutical intermediates, ligands
N-Methyldipropargylamine C7H9N 107.15 Propargyl, methyl Huisgen cycloaddition Polymer crosslinkers
N,N-Dipropyl-2-chloroethylamine C8H18ClN 163.69 Chloroethyl, dipropyl Nucleophilic substitution Organic synthesis intermediates
Diallylamine C6H11N 97.16 Allyl Polymerization, electrophilic addition Ion-exchange resins, adhesives
N,N-Diisopropylaniline C12H19N 177.29 Aromatic, isopropyl π-π interactions, stability Stabilizers, dyes

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